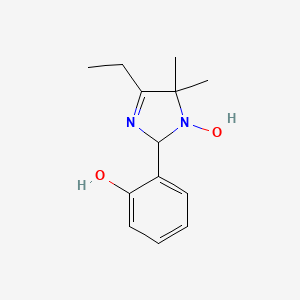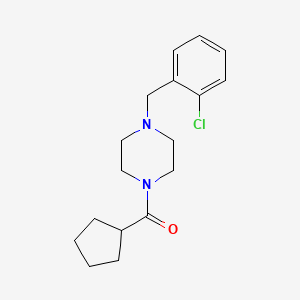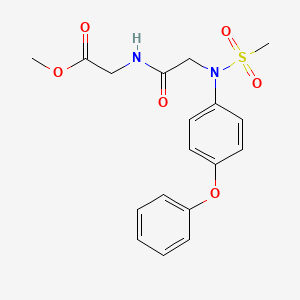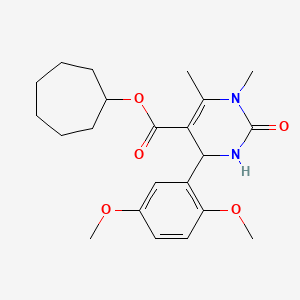
4-ethyl-2-(2-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-2-(2-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as AG-1478 and belongs to the family of tyrosine kinase inhibitors.
作用機序
AG-1478 works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the phosphorylation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion, which are all hallmarks of cancer.
Biochemical and Physiological Effects:
AG-1478 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, AG-1478 has been shown to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
One of the advantages of using AG-1478 in lab experiments is its potent inhibitory activity against EGFR tyrosine kinase. This makes it an ideal tool for studying the role of EGFR in cancer and other diseases. However, one of the limitations of using AG-1478 is its specificity. It only targets EGFR tyrosine kinase and may not be effective against other tyrosine kinases that are involved in cancer progression.
将来の方向性
There are many potential future directions for the study of AG-1478. One area of research is the development of more potent and specific EGFR inhibitors that can overcome the limitations of AG-1478. Another area of research is the combination of AG-1478 with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, AG-1478 may have potential applications in other diseases that are associated with EGFR overexpression, such as inflammatory diseases and neurodegenerative diseases.
In conclusion, AG-1478 is a chemical compound that has significant potential in scientific research, particularly in the field of cancer treatment. Its potent inhibitory activity against EGFR tyrosine kinase makes it an ideal tool for studying the role of EGFR in cancer and other diseases. While there are limitations to its use, there are also many potential future directions for research on this compound.
合成法
The synthesis of 4-ethyl-2-(2-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol involves the reaction of 2-bromo-4,5-dimethylimidazole with 2-hydroxyacetophenone in the presence of an ethylating agent such as diethyl sulfate. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain the final compound.
科学的研究の応用
AG-1478 has been extensively studied in scientific research for its potential applications in cancer treatment. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. AG-1478 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR and downstream signaling pathways.
特性
IUPAC Name |
2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-11-13(2,3)15(17)12(14-11)9-7-5-6-8-10(9)16/h5-8,12,16-17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGRKXMLSJBZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4967931.png)
![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)

![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)

![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)


![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)